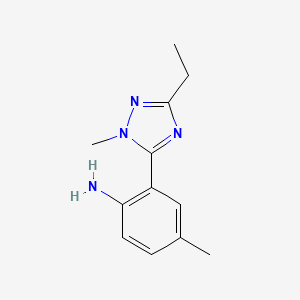

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C11H14N4. It is a derivative of aniline and triazole, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both aniline and triazole, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the yield and purity of the product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The aniline moiety can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity.

Comparison with Similar Compounds

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as:

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline: This compound lacks the methyl group on the aniline moiety, which can affect its chemical and biological properties.

4-Methyl-2-(1,2,4-triazol-5-yl)aniline: This compound lacks the ethyl and methyl groups on the triazole moiety, which can affect its reactivity and biological activity.

2-(3-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline: This compound lacks the methyl group on the triazole moiety, which can influence its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Biological Activity

The compound 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1343756-59-1 |

| SMILES | CC(C)N1C(=N)N=C(N)N1C(C)C |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various triazole compounds against bacterial strains and fungi. The compound was tested for its inhibitory effects against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 8 µg/mL |

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A case study evaluated the effect of the compound on TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant decrease in cytokine levels upon treatment with the compound.

The mechanism of action for triazole compounds often involves interference with fungal cell membrane synthesis or inhibition of specific enzymes. For instance, the compound may inhibit the enzyme DprE1, which is crucial for mycobacterial cell wall biosynthesis.

Table 2: Mechanism of Action Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of DprE1 enzyme |

| Cell Membrane Disruption | Interference with ergosterol synthesis |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of any new drug candidate. Preliminary studies suggest that the compound has favorable absorption characteristics and a low toxicity profile in mammalian cell lines.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Widely distributed |

| Metabolism | Liver (CYP450 pathway) |

| Excretion | Urinary |

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylaniline |

InChI |

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-7-8(2)5-6-10(9)13/h5-7H,4,13H2,1-3H3 |

InChI Key |

NWUQIZNBSURBBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2=C(C=CC(=C2)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.